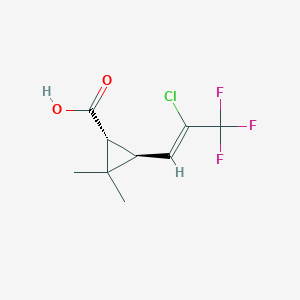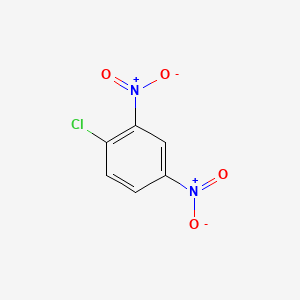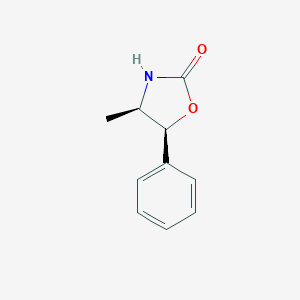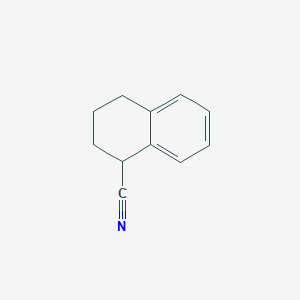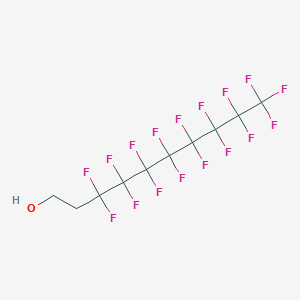
(2R,3R)-3-((S)-1-(tert-ブトキシカルボニル)ピロリジン-2-イル)-3-メトキシ-2-メチルプロパン酸
説明
(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, also known as (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
不斉合成
N-Boc-ドーラプロインは、置換ピロリジンの不斉合成に使用されます . これは、さまざまな生物学的に活性な分子における重要な要素であり、そのため貴重な合成ターゲットです . 速度論的分離は、相対反応速度の違いに基づいて基質の2つのエナンチオマーを区別する方法であり、エナンチオマー的に純粋な化合物への伝統的な方法の1つです .
創薬
N-Boc-ドーラプロインは、創薬において卓越した汎用性を示します. これは、さまざまな生物学的経路を研究し、新規の治療介入を設計するための貴重なツールです.
ドラストチン10の合成
N-Boc-ドーラプロイン(Dap)は、ペンタペプチドドラストチン10のアミノ酸残基です . ドラストチン10は、チューブリンの重合と有糸分裂を阻害し、抗癌活性を持っています .
速度論的分離
N-Boc-ドーラプロインは、速度論的分離プロトコルで使用されます . これらのプロトコルは、合成化学で使用されており、基質の適合性が悪い、または適切な方法論がないため、不斉合成技術を使用できない戦略において、大きな利点を提供することができます .
ジアステレオ異性体の合成
N-Boc-ドーラプロインは、(S)-プロリンから、ルテニウム触媒による水素化を用いた動的速度論的分離(DKR)によって、Boc-ドーラプロインのシンおよびアンチジアステレオ異性体の両方の合成に使用されます .
抗腫瘍性ペプチド
モノ置換ピロリジンドーラプロイン(Dap)は、抗腫瘍性ペプチドのファミリーに属する海洋天然物であるドラストチン10の重要な単位です .
作用機序
Target of Action
N-Boc-dolaproine, also known as (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is an amino acid residue of the pentapeptide Dolastatin 10 . The primary target of N-Boc-dolaproine is the tubulin protein .
Mode of Action
N-Boc-dolaproine interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . It inhibits the polymerization of tubulin and disrupts the process of mitosis . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by N-Boc-dolaproine is the microtubule assembly pathway . By inhibiting tubulin polymerization, N-Boc-dolaproine prevents the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .
Result of Action
The primary result of N-Boc-dolaproine’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer drugs . Its ability to selectively target rapidly dividing cells could make it particularly effective against aggressive forms of cancer .
特性
IUPAC Name |
(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHHTWYEBGHBY-OUAUKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452743 | |
| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120205-50-7 | |
| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120205-50-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research presents a novel approach for synthesizing N-Boc-dolaproine using the Baylis-Hillman reaction. [] The authors highlight this method's advantages, emphasizing its stereoselectivity and simplicity. This implies that the reaction preferentially yields a specific stereoisomer of the desired product, which is crucial in pharmaceutical synthesis where different isomers can exhibit varying biological activities. Additionally, the term "easy" suggests that the reaction proceeds with high efficiency under relatively mild conditions, making it suitable for large-scale production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




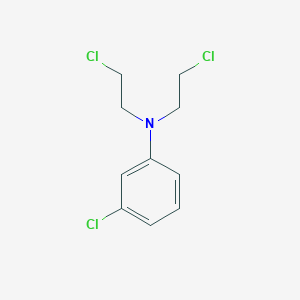
![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)
